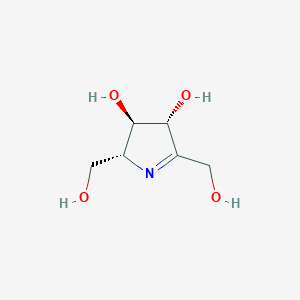
(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, commonly known as DHPG, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. DHPG has been shown to have a variety of effects on neuronal function, including modulation of synaptic plasticity, long-term potentiation, and long-term depression.
Mechanism Of Action
DHPG acts as an agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, which is a G protein-coupled receptor that is coupled to the Gq/11 family of G proteins. Activation of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol by DHPG leads to the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. The increase in intracellular calcium leads to the activation of calcium-dependent signaling pathways, which ultimately lead to the modulation of neuronal function.
Biochemical And Physiological Effects
DHPG has been shown to have a variety of effects on neuronal function, including modulation of synaptic plasticity, long-term potentiation, and long-term depression. DHPG has been shown to induce LTD at synapses in the hippocampus and cerebellum, which has been implicated in the consolidation of memories. DHPG has also been shown to modulate neuronal excitability and synaptic transmission, leading to changes in the firing properties of neurons and the strength of synaptic connections. In addition, DHPG has been shown to have effects on astrocytes, leading to the release of gliotransmitters such as glutamate and ATP.
Advantages And Limitations For Lab Experiments
One advantage of using DHPG in lab experiments is that it is a potent and selective agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, which allows for the specific activation of this receptor subtype without affecting other receptor subtypes. Another advantage is that DHPG is relatively stable and can be easily synthesized in large quantities. However, one limitation of using DHPG is that it is a non-specific agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, meaning that it can activate other signaling pathways in addition to the PLC pathway. This can lead to off-target effects and make it difficult to interpret the results of experiments using DHPG.
Future Directions
There are several future directions for research on DHPG. One area of interest is the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DHPG has been shown to modulate the release of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Another area of interest is the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in pain signaling, as DHPG has been shown to modulate pain sensitivity in animal models. Finally, there is interest in developing more selective agonists of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol that can be used to investigate the specific roles of this receptor subtype in neuronal function.
Synthesis Methods
The synthesis of DHPG involves the reaction of pyrrole-2-carboxaldehyde with formaldehyde and glycolaldehyde in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography to yield DHPG as a white crystalline solid. This synthesis method has been well-established in the literature and has been used to produce DHPG for a variety of research applications.
Scientific Research Applications
DHPG has been extensively studied in the field of neuroscience, where it has been used as a tool to investigate the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in synaptic plasticity and learning and memory. DHPG has been shown to induce long-term depression (LTD) at synapses in the hippocampus and cerebellum, which has been implicated in the consolidation of memories. DHPG has also been used to study the effects of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol activation on neuronal excitability and synaptic transmission, as well as the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
198691-32-6 |
|---|---|
Product Name |
(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
InChI |
InChI=1S/C6H11NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3,5-6,8-11H,1-2H2/t3-,5-,6-/m1/s1 |
InChI Key |
YACWZQLEGQUPOG-UYFOZJQFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(=N1)CO)O)O)O |
SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
synonyms |
2H-Pyrrole-2,5-dimethanol,3,4-dihydro-3,4-dihydroxy-,(2-alpha-,3-bta-,4-alpha-)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
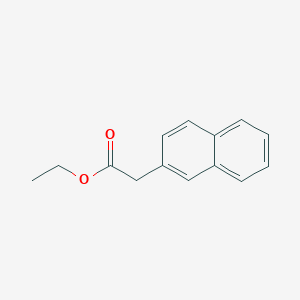
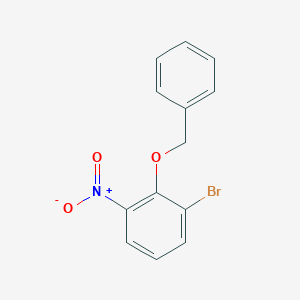
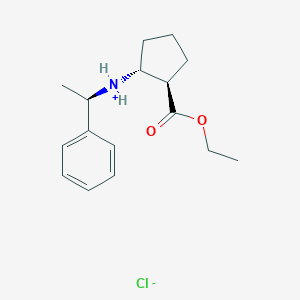
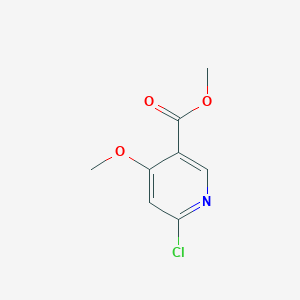
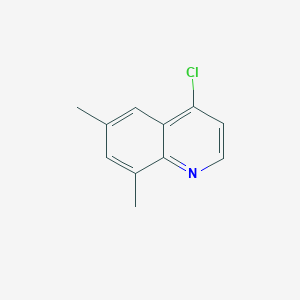
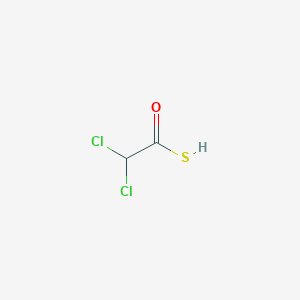
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)
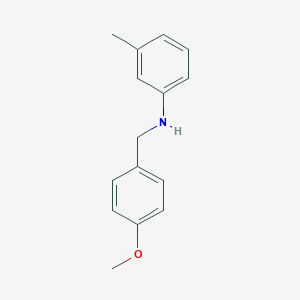
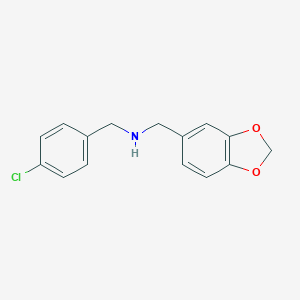
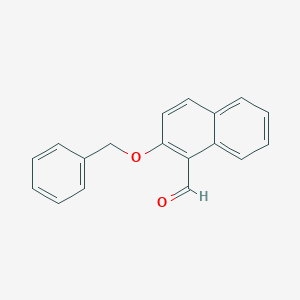
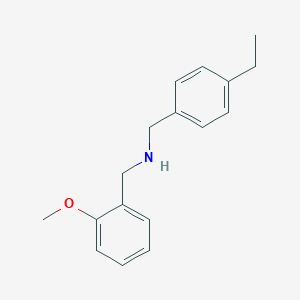
![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)